molecular formula C19H11FN4O B4462262 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

Cat. No. B4462262
M. Wt: 330.3 g/mol
InChI Key: WCIUQPJMUDRTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is a chemical compound with potential applications in scientific research. This compound is a member of the benzimidazole family and has been shown to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of tumor growth.
Biochemical and physiological effects:
Studies have shown that 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has several interesting biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is that it has been shown to have potent anti-tumor activity in vitro and in vivo. This makes it a promising candidate for further study as a potential anti-cancer drug. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to develop into a viable drug.

Future Directions

There are several future directions for research on 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one. One area of interest is in further elucidating the compound's mechanism of action. This could involve studying its effects on specific enzymes and pathways involved in cancer cell proliferation and survival. Another future direction is in developing new derivatives of this compound with improved potency and selectivity for cancer cells. Finally, research could also focus on the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.

Scientific Research Applications

3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for further study.

properties

IUPAC Name

5-(2-fluorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4O/c20-13-5-1-3-7-16(13)23-10-9-15-12(18(23)25)11-21-19-22-14-6-2-4-8-17(14)24(15)19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIUQPJMUDRTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(C=N3)C(=O)N(C=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
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3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
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3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
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3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
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3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
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3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

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